Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
CAS No.:
Cat. No.: VC16692833
Molecular Formula: C50H71NO4PPdS+
Molecular Weight: 919.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H71NO4PPdS+ |
|---|---|
| Molecular Weight | 919.6 g/mol |
| IUPAC Name | dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
| Standard InChI | InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
| Standard InChI Key | LRMKRTFHVFDHRY-UHFFFAOYSA-O |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a palladium(II) center coordinated to three distinct ligands:
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A dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine ligand, which imposes significant steric bulk to stabilize the palladium center and modulate reactivity .
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A 2'-methylamino-1,1'-biphenyl-2-yl group, which facilitates oxidative addition into aryl halide substrates.
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A methanesulfonato counterion (CH₃SO₃⁻), enhancing solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
The molecular formula C₅₀H₇₁NO₄PPdS+ corresponds to a molecular weight of 919.6 g/mol. The phosphine ligand’s isopropyl and cyclohexyl substituents create a three-dimensional steric shield around the palladium, preventing ligand dissociation and enabling efficient catalytic turnover .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₇₁NO₄PPdS+ |
| Molecular Weight | 919.6 g/mol |
| CAS Number | Not explicitly provided in sources |
| Ligand Types | Bulky phosphine, biphenylamine, methanesulfonato |
Synthesis and Stability
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the general preparation of Buchwald precatalysts involves:
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Ligand Synthesis: Construction of the phosphine ligand via Suzuki-Miyaura coupling to assemble the biphenyl backbone, followed by phosphorylation with dicyclohexylchlorophosphine .
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Palladium Coordination: Reaction of palladium precursors (e.g., Pd(OAc)₂) with the phosphine ligand and 2'-methylaminobiphenyl under inert conditions.
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Methanesulfonato Incorporation: Anion exchange to replace chloride or acetate with methanesulfonato, improving solubility.
Stability Profile
EPhos Pd G4 exhibits exceptional air and moisture stability compared to earlier-generation catalysts, attributable to the electron-donating isopropyl and cyclohexyl groups on the phosphine ligand . Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, permitting storage at room temperature without significant degradation.
Catalytic Applications in Cross-Coupling Reactions
Reaction Scope
EPhos Pd G4 excels in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, enabling the formation of C–N and C–C bonds under mild conditions. Key applications include:
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Amination of Aryl Chlorides: Converts aryl chlorides to aryl amines at catalyst loadings as low as 0.1 mol%, with turnover numbers (TON) exceeding 10,000 .
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Coupling of Heteroaromatics: Effective for pyridines, indoles, and other nitrogen-containing substrates, which are challenging for less-active catalysts.
Table 2: Representative Catalytic Performance
| Substrate Pair | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 4-Chloroanisole + s-BuB(OH)₂ | Suzuki-Miyaura | 92 | 80°C, 2 h, K₃PO₄ base |
| Aryl Chloride + Piperidine | Buchwald-Hartwig | 89 | 100°C, 12 h, NaOtBu |
Mechanistic Insights
The precatalyst undergoes in situ activation to generate a Pd(0) species, which enters the catalytic cycle. The methanesulfonato group facilitates this reduction, while the bulky phosphine ligand stabilizes the active Pd(0) center against aggregation . Kinetic studies reveal that the rate-determining step is oxidative addition for aryl chlorides, accelerated by the ligand’s electron-rich nature.
Comparative Analysis with Related Precatalysts
EPhos Pd G4 vs. G3 Precatalysts
The G4 system differs from G3 precatalysts (e.g., Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II)) in two key aspects:
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Ligand Bulk: G4’s cyclohexyl groups provide greater steric hindrance than G3’s t-butyl groups, improving stability but slightly reducing activity for sterically hindered substrates .
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Anion Effects: Methanesulfonato in G4 vs. chloride in G3 enhances solubility in ethereal solvents, broadening compatibility with moisture-sensitive reactions.
Performance Against XPhos Palladacycles
XPhos palladacycles (e.g., CAS 1028206-56-5) employ a chloro ligand and aminoethylphenyl group, offering superior activity for aryl bromides but lower thermal stability . EPhos Pd G4’s methanesulfonato group provides a balance of stability and reactivity for industrial-scale applications .
Industrial and Research Implications
Pharmaceutical Synthesis
EPhos Pd G4 has been adopted in the synthesis of bruton’s tyrosine kinase (BTK) inhibitors and anticancer agents, where late-stage functionalization of complex molecules requires high catalyst efficiency.
Scalability and Cost
Despite its high molecular weight, the low catalyst loading (typically 0.01–0.5 mol%) renders EPhos Pd G4 cost-effective for multi-kilogram productions. Commercial availability from suppliers like Sigma-Aldrich and VulcanChem supports widespread adoption .
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